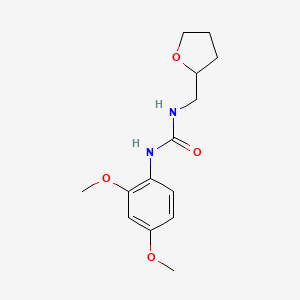
N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea, also known as DTFMU, is a chemical compound that has been widely used in scientific research due to its unique properties. DTFMU is a urea derivative and is often used as a reagent in organic chemistry and biochemistry.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea acts as a reversible inhibitor of enzymes that contain active site cysteine residues. It forms a covalent bond with the cysteine residue, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including caspases, calpains, and papain. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea in lab experiments is its specificity for enzymes that contain active site cysteine residues. This makes it a useful tool for studying the activity of these enzymes. However, N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea can also have off-target effects and can inhibit other enzymes that contain cysteine residues. Additionally, N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea. One area of interest is the development of new drugs and therapies based on the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea. Another potential direction is the use of N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea in the study of protein-protein interactions and the development of new protein-based therapies. Additionally, there is potential for the use of N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea in the development of new diagnostic tools for diseases such as cancer.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been used in various scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and protein-ligand interactions. It has also been used in the development of new drugs and therapies.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-18-10-5-6-12(13(8-10)19-2)16-14(17)15-9-11-4-3-7-20-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKCSAVXIGHBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2CCCO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(tetrahydrofuran-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4117976.png)
![N-(2,6-difluorophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4117986.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4117997.png)
![N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4118006.png)
![1-amino-N,N-dibutyl-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4118007.png)
![N-(4-chlorobenzyl)-2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4118014.png)
![N,N'-{[4-(4-morpholinyl)-1,3-phenylene]bis[imino(thioxomethylene)]}bis(2-methoxybenzamide)](/img/structure/B4118015.png)


![N-(3-chlorophenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B4118027.png)

![4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4118040.png)
![2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4118054.png)
![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4118066.png)